Ethyl 2-amino-5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its significant role in organic synthesis and its potential biological activities. It is often used as a building block in the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-methylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives. The reaction typically occurs under mild conditions and yields the desired product efficiently . Another method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of sodium carbonate, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the thiazole ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products often exhibit enhanced biological activities and are used in further synthetic applications .
Scientific Research Applications
Ethyl 2-amino-5-methylthiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 2-amino-5-methylthiazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Methyl 2-amino-4-methylthiazole-5-carboxylate
- 1-(2-amino-4-methylthiazol-5-yl)ethanone
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the ethyl ester and amino group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUPAFUVGHOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-amino-5-methylthiazole-4-carboxylate in the synthesis of DNA minor groove binding analogs?
A: this compound serves as a crucial starting material in the synthesis of Methia-Nt, a potential DNA minor groove ligand. [] The compound's structure, containing a thiazole ring, allows for its incorporation into the peptide backbone of Methia-Nt. This incorporation is designed to mimic the structure and binding properties of naturally occurring DNA minor groove binders like Netropsin and Distamycin-A. []
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